molecular formula C20H28N2O5 B3011729 (2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid CAS No. 1099537-24-2

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid

Cat. No. B3011729
CAS RN: 1099537-24-2
M. Wt: 376.453
InChI Key: FKCVTDVCCAOPGT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group while other peptide bonds are formed . This is particularly useful in the production of dipeptides, where the Boc group can be removed under mild acidic conditions after the peptide bond formation.

Drug Development

As a building block in drug synthesis, this compound’s protected amino acid structure is valuable for creating a variety of pharmaceuticals. It can be used to synthesize body proteins, anti-cancer drugs, antiviral drugs, and vitamin B6 derivatives . Its stability and reactivity make it suitable for creating complex molecules required in medicinal chemistry.

Material Science

In material science, the compound’s ability to form stable ionic liquids when combined with other substances can be exploited. These ionic liquids have potential applications in creating novel materials with specific properties, such as enhanced conductivity or tailored solubility .

Analytical Chemistry

The compound can be used as a standard or reference material in chromatographic analysis due to its well-defined structure and purity. This allows for the accurate quantification of substances in complex mixtures .

Chemical Synthesis

It serves as a reagent in various chemical synthesis processes, including the Suzuki-Miyaura cross-coupling, which is a widely used method to form carbon-carbon bonds in organic chemistry . The Boc-protected amino acid can be used to introduce phenylalanine into larger molecules.

Nutritional Research

The compound’s role as a bio-nutrient makes it an interesting subject for nutritional studies. Researchers can explore its metabolism and incorporation into proteins within the body, providing insights into amino acid utilization .

Thermodynamic Studies

Its well-defined thermal properties make it suitable for studying thermodynamic behavior in different environments. This can lead to a better understanding of the stability and reactivity of similar compounds under various conditions .

Solvent Systems

Due to its compatibility with various solvents, it can be used to create specialized solvent systems for reactions that require specific conditions. Its solubility profile allows for its use in a range of organic solvents, which is beneficial for solvation studies .

properties

IUPAC Name

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCVTDVCCAOPGT-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-L-phenylalanine

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